2-(1H-Benzimidazol-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(1H-Benzimidazol-2-yl)aniline and its derivatives has been a subject of research to explore efficient pathways for its production. A notable method involves the reaction of benzimidazole-substituted enaminones with suitable arylguanidinium nitrates, producing compounds with a general structure indicative of potential multikinase inhibitory activity (Determann et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-(1H-Benzimidazol-2-yl)aniline complexes has been elucidated through crystallography, revealing a distorted octahedral geometry around metal ions when coordinated with this ligand. This structural information is crucial for understanding the reactivity and potential applications of these complexes (Yongtae Kim & S. Kang, 2019).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, highlighting its versatility. Notably, the direct Rh(III)-catalyzed C-H amidation of aniline derivatives with dioxazolones, with the reaction outcome influenced by the solvent used, showcases its utility in synthesizing benzimidazole derivatives through selective solvent-controlled pathways (Khake & Chatani, 2020).
Physical Properties Analysis
Studies on the physical properties of 2-(1H-Benzimidazol-2-yl)aniline derivatives focus on understanding their solubility, melting points, and stability under different conditions. These properties are essential for their application in material science and pharmaceuticals, although specific studies focusing on these aspects were not identified in the current literature review.
Chemical Properties Analysis
The chemical properties of 2-(1H-Benzimidazol-2-yl)aniline derivatives, including their reactivity with various chemical agents and stability under different chemical conditions, have been explored to a certain extent. For instance, the synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors highlights the compound's chemical versatility and its potential in medicinal chemistry (Galal et al., 2016).
Scientific Research Applications
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Synthesis of New Complexes
- Field : Chemistry
- Application : The compound is used in the synthesis of new complexes with metals like Co, Cu, Cd, and Hg .
- Method : The complexes are synthesized and characterized by mass and 1HNMR spectrometry for ligand Schif base, the fourier-transform infrared spectroscopy (FTIR), UV- visible and the flame atomic absorption (AA) spectrum, the CHN analysis, and the chlorine content .
- Results : The bioactivity activity for compounds against Rhizopodium, Staphylococcus aureus, and Escherichia coli showed different efficacy towards these microorganisms .
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Synthesis of Metal Complexes with Curcumin
- Field : Chemistry
- Application : The compound is used as a supporting ligand in the synthesis of metal complexes with curcumin .
- Method : The complexes are characterized by spectroscopy methods such as molar conductivity, elements microanalysis, Fourier-transform spectroscopy (FT-IR), UV-vis, and mass spectroscopy .
- Results : The bio-actives suggested that the complexes are effective against bacteria and fungus on a mild to moderate level .
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Antimicrobial Potential
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Antioxidant Activity
- Field : Biochemistry
- Application : The compound is used in the synthesis of 1H-Benzimidazole-2-Yl hydrazones for their antioxidant activity .
- Method : The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .
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Synthesis of Zinc(II) Complex
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Glycogen Phosphorylase Inhibitors
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Synthesis of Biheterocyclic Motifs
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Synthesis of Glycogen Phosphorylase Inhibitors
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Synthesis of Antibacterial Compounds
- Field : Microbiology
- Application : The compound is used in the synthesis of 1,3-diazole derivatives which show different biological activities .
- Results : The derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXHTNWOQHFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206775 | |
Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-2-yl)aniline | |
CAS RN |
5805-39-0 | |
Record name | 2-(2-Aminophenyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminophenyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5805-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-benzimidazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-AMINOPHENYL)BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CGQ2L75V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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